Cas no 1690102-63-6 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-5-methoxyphenyl)propanoic acid)

(3S)-3-{(Benzyloxy)carbonylamino}-3-(2-bromo-5-methoxyphenyl)propanoic acid is a chiral synthetic intermediate featuring a stereocenter at the 3-position, making it valuable for asymmetric synthesis and pharmaceutical research. The benzyloxycarbonyl (Cbz) protecting group enhances stability during peptide coupling reactions, while the 2-bromo-5-methoxyphenyl moiety offers a versatile handle for further functionalization via cross-coupling or nucleophilic substitution. Its carboxylic acid group facilitates conjugation or salt formation, improving solubility for downstream applications. The compound’s well-defined stereochemistry ensures reproducibility in chiral derivatization, making it suitable for the synthesis of biologically active molecules. Its structural features support its use in medicinal chemistry, particularly in the development of targeted therapeutics or enzyme inhibitors.
(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-5-methoxyphenyl)propanoic acid structure
1690102-63-6 structure
Product Name:(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-5-methoxyphenyl)propanoic acid
CAS No:1690102-63-6
MF:C18H18BrNO5
MW:408.243224620819
CID:6072806
PubChem ID:108403571
Update Time:2025-10-29

(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-5-methoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-5-methoxyphenyl)propanoic acid
    • (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-5-methoxyphenyl)propanoic acid
    • 1690102-63-6
    • EN300-1163347
    • Inchi: 1S/C18H18BrNO5/c1-24-13-7-8-15(19)14(9-13)16(10-17(21)22)20-18(23)25-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3,(H,20,23)(H,21,22)/t16-/m0/s1
    • InChI Key: VOUSLAISRADRCD-INIZCTEOSA-N
    • SMILES: BrC1=CC=C(C=C1[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 407.03684g/mol
  • Monoisotopic Mass: 407.03684g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 84.9Ų

(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-5-methoxyphenyl)propanoic acid Pricemore >>

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Additional information on (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-5-methoxyphenyl)propanoic acid

Compound CAS No. 1690102-63-6: (3S)-3-{(Benzyloxy)carbonylamino}-3-(2-bromo-5-methoxyphenyl)propanoic Acid

The compound with CAS No. 1690102-63-6, named (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-5-methoxyphenyl)propanoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a propanoic acid backbone, a benzyloxy carbonyl amino group, and a substituted phenyl ring with bromine and methoxy substituents. The stereochemistry at the chiral center (S configuration) is critical for its biological activity and selectivity.

Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of protease inhibitors and other enzyme-targeted therapies. The presence of the benzyloxy carbonyl amino group suggests potential applications in peptide synthesis and as a precursor for bioactive molecules. Additionally, the brominated phenyl ring introduces unique electronic properties that could enhance the compound's ability to interact with biological targets such as receptors or enzymes.

One of the key areas of research involving this compound is its role in the synthesis of bioactive peptides and proteins. The benzyloxy carbonyl amino group serves as a protecting group during peptide synthesis, ensuring precise control over the assembly of amino acids into functional sequences. This makes the compound an essential intermediate in the production of complex peptide-based drugs.

Moreover, the 2-bromo-5-methoxyphenyl substituent adds another layer of complexity to this molecule. Bromine substitution can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The methoxy group further modulates these properties by introducing electron-donating effects that can stabilize certain conformations or enhance solubility.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound more accurately. Using molecular docking studies and quantum mechanical calculations, scientists can now better understand how this compound interacts with target proteins at the molecular level. These insights are crucial for optimizing its therapeutic potential while minimizing off-target effects.

In terms of synthesis, this compound is typically prepared through multi-step organic reactions involving nucleophilic substitutions, esterifications, and stereoselective reductions. The stereochemistry at the chiral center is often controlled using asymmetric induction techniques or chiral auxiliary methods to ensure high enantiomeric purity.

The application of this compound extends beyond peptide synthesis. It has been explored as a potential lead molecule in anti-cancer drug development due to its ability to inhibit specific proteases involved in tumor progression. Preclinical studies have demonstrated promising results in inhibiting key enzymes associated with cancer metastasis.

In conclusion, CAS No. 1690102-63-6 represents a valuable tool in modern medicinal chemistry with diverse applications ranging from peptide synthesis to drug discovery. Its unique structure and stereochemistry make it an ideal candidate for further research into novel therapeutic agents.

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